Product packaging for Abt-281(Cat. No.:CAS No. 148147-65-3)

Abt-281

Cat. No.: B1666483
CAS No.: 148147-65-3
M. Wt: 844.0 g/mol
InChI Key: HIEKJRVYXXINKH-ADVKXBNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Classification within Immunosuppressants

Ascrolimus is identified by the molecular formula C44H69N5O11. uni.lu It is listed in chemical databases with a corresponding PubChem Compound Identifier (CID) of 9919023. uni.lu While a specific, universally recognized classification for Ascrolimus within the hierarchy of immunosuppressants is not explicitly detailed in the provided information, its structural characteristics suggest a relationship to the macrolide class of immunosuppressants. This class includes compounds like Ascomycin and Tacrolimus (B1663567) (FK506), which are known to bind to immunophilins, specifically FKBP12, and subsequently inhibit calcineurin, a key enzyme in T-cell activation. wikipedia.org Given its likely origin as an analog of Ascomycin, Ascrolimus is investigated for potential activity within this pathway or related immunomodulatory mechanisms. Immunosuppressive drugs are broadly categorized, with one major class being drugs acting on immunophilins, which includes calcineurin inhibitors and mTOR inhibitors. wikipedia.orgnih.gov

Historical Context of Ascomycin Analogs in Research

The research into compounds like Ascrolimus is rooted in the discovery and study of natural macrolides with potent immunosuppressive properties. Ascomycin, also known as FK520, is a macrolide produced by the fermentation of Streptomyces hygroscopicus. nih.govsigmaaldrich.com It exhibits strong immunosuppressant properties and acts by binding to FKBP and inhibiting calcineurin phosphatase. sigmaaldrich.com Another significant macrolide in this context is Tacrolimus (FK506), isolated from Streptomyces tsukubensis, which also functions by inhibiting calcineurin after binding to FKBP1A and is widely used clinically to prevent organ transplant rejection. wikipedia.org The success and understanding of the mechanisms of action of these natural products have driven research efforts to synthesize and evaluate structural analogs. The aim of developing such analogs is often to identify compounds with potentially improved pharmacological profiles, such as altered potency, enhanced selectivity for specific immunophilins or downstream targets, better pharmacokinetic properties, or a reduced side effect burden compared to the parent compounds.

Research Rationale and Potential Applications of Ascrolimus

Potential applications for compounds with immunosuppressant or immunomodulatory properties, including those being explored in the research of Ascrolimus and similar analogs, are diverse. These applications extend beyond preventing organ transplant rejection to potentially include the treatment of autoimmune diseases where the immune system mistakenly attacks the body's own tissues. nih.govclevelandclinic.org Furthermore, research into small molecule immunomodulators suggests potential utility as adjuvants to enhance the immune response to vaccines or as immunotherapeutics for conditions such as cancer and infectious diseases by modulating the host immune response. google.comgoogle.com The investigation of Ascrolimus likely aims to determine its specific biological activities and potential therapeutic utility in one or more of these areas requiring immune system modulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H69N5O11 B1666483 Abt-281 CAS No. 148147-65-3

Properties

CAS No.

148147-65-3

Molecular Formula

C44H69N5O11

Molecular Weight

844.0 g/mol

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69N5O11/c1-10-31-18-25(2)17-26(3)19-37(57-8)40-38(58-9)21-28(5)44(55,60-40)41(52)42(53)48-16-12-11-13-33(48)43(54)59-39(29(6)34(50)23-35(31)51)27(4)20-30-14-15-32(36(22-30)56-7)49-24-45-46-47-49/h18,20,24,26,28-34,36-40,50,55H,10-17,19,21-23H2,1-9H3/b25-18+,27-20+/t26-,28+,29+,30-,31+,32-,33-,34-,36+,37-,38-,39+,40+,44+/m0/s1

InChI Key

HIEKJRVYXXINKH-ADVKXBNGSA-N

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)/C)O)C)OC)OC)C)\C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT-281;  ABT281;  ABT 281;  A-86281;  A86281;  A 86281;  Ascrolimus

Origin of Product

United States

Mechanistic Investigations of Ascrolimus at Molecular and Cellular Levels

Molecular Target Identification and Ligand Interactions

Ascrolimus exerts its effects by binding to specific intracellular receptors, forming complexes that then interfere with downstream signaling.

Interactions with Immunophilins (e.g., FKBP)

Ascrolimus, like Tacrolimus (B1663567) (FK506), belongs to a class of immunosuppressants that bind to immunophilins. Immunophilins are a family of endogenous cytosolic proteins possessing peptidyl-prolyl isomerase activity wikipedia.orgnih.gov. They function as chaperone molecules involved in protein folding wikipedia.org. Ascrolimus binds with high affinity to FK506-binding proteins (FKBPs), particularly FKBP12 nih.govwikipedia.org. This interaction is crucial for the subsequent immunosuppressive effects. The binding of Ascrolimus to FKBP12 forms a complex that acts as a "molecular glue," enabling it to interact with and inhibit another key protein target biorxiv.org.

Cellular Signal Transduction Modulation

The formation of the Ascrolimus-immunophilin complex leads to the modulation of critical signal transduction pathways within immune cells, notably T lymphocytes.

Regulation of T-Lymphocyte Activation Pathways

T-lymphocyte activation is a fundamental process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigen presented by antigen-presenting cells (APCs), along with co-stimulatory signals nih.govimmunology.orgwikipedia.org. This activation triggers a cascade of intracellular events, including an increase in intracellular calcium levels wikipedia.orgwikipedia.org. Ascrolimus, through its complex with FKBP12, interferes with this critical activation pathway. The drug-immunophilin complex inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase wikipedia.orgwikipedia.org. Inhibition of calcineurin ultimately blocks T-lymphocyte signal transduction wikipedia.orgwikipedia.org.

Impact on Dephosphorylation of Nuclear Factor of Activated T-cells (NF-AT)

A key downstream target of calcineurin in T lymphocytes is the transcription factor Nuclear Factor of Activated T-cells (NF-AT) wikipedia.orgwikipedia.org. In resting cells, NF-AT is heavily phosphorylated and resides in the cytoplasm nih.govresearchgate.net. Upon T-cell activation and the resulting increase in intracellular calcium, calcineurin is activated and dephosphorylates NF-AT nih.govresearchgate.net. This dephosphorylation exposes a nuclear localization signal, allowing NF-AT to translocate into the nucleus researchgate.netinca.gov.br. In the nucleus, NF-AT binds to gene regulatory regions and promotes the transcription of genes essential for T-cell activation and proliferation, such as the gene encoding Interleukin-2 (IL-2) wikipedia.orgwikipedia.org.

Ascrolimus, by inhibiting calcineurin via the Ascrolimus-FKBP12 complex, prevents the dephosphorylation of NF-AT wikipedia.org. This blockage of NF-AT dephosphorylation impairs its translocation to the nucleus and consequently inhibits the transcription of NF-AT-dependent genes wikipedia.orgresearchgate.net.

Immunomodulatory Effects on Cytokine Production and Gene Expression

The inhibition of NF-AT activation by Ascrolimus has significant consequences for the production of cytokines and the broader landscape of gene expression in immune cells. Cytokines are signaling molecules that play critical roles in regulating immune responses jax.orgclinsurgeryjournal.comnih.gov.

By preventing NF-AT-mediated gene transcription, Ascrolimus reduces the production of key cytokines, such as Interleukin-2 (IL-2) nih.govwikipedia.org. IL-2 is a crucial growth factor for T lymphocytes, promoting their proliferation and differentiation wikipedia.org. The reduced availability of IL-2 contributes significantly to the immunosuppressive effect of Ascrolimus. Furthermore, the inhibition of NF-AT impacts the expression of other genes involved in T-cell activation, proliferation, and function.

Comparative Mechanistic Analyses with Other Calcineurin Inhibitors

Ascrolimus is often compared to other calcineurin inhibitors, particularly Tacrolimus and Cyclosporine, due to their shared mechanism of inhibiting calcineurin and thus suppressing T-cell activation.

FeatureAscrolimus (FK-520)Tacrolimus (FK506)Cyclosporine (CsA)
Chemical Class MacrolideMacrolideCyclic peptide
Immunophilin Binding Partner FKBP12FKBP12Cyclophilin (e.g., Cyclophilin A)
Target of Drug-Immunophilin Complex CalcineurinCalcineurinCalcineurin
Effect on Calcineurin Inhibition of phosphatase activityInhibition of phosphatase activityInhibition of phosphatase activity
Impact on NF-AT Prevents dephosphorylation and nuclear translocationPrevents dephosphorylation and nuclear translocationPrevents dephosphorylation and nuclear translocation
Effect on IL-2 Transcription InhibitsInhibitsInhibits

While both Ascrolimus and Tacrolimus bind to FKBP12 to inhibit calcineurin, Cyclosporine binds to a different immunophilin, cyclophilin wikipedia.orgnih.govwikipedia.org. Despite this difference in their initial immunophilin binding partners, the convergence of their mechanisms lies in the formation of a drug-immunophilin complex that ultimately targets and inhibits calcineurin wikipedia.orgnih.govwikipedia.org. This shared inhibition of calcineurin leads to the common downstream effects on NF-AT dephosphorylation, cytokine production (like IL-2), and T-lymphocyte activation wikipedia.orgnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Although their ultimate target pathway converges, subtle differences in their interactions with immunophilins and calcineurin, as well as potential off-target effects, may contribute to variations in their pharmacological profiles and clinical outcomes.

Data Table: Key Molecular Interactions of Calcineurin Inhibitors

CompoundImmunophilin Binding PartnerDownstream Target of ComplexEffect on Target
AscrolimusFKBP12CalcineurinInhibits phosphatase activity
TacrolimusFKBP12CalcineurinInhibits phosphatase activity
CyclosporineCyclophilinCalcineurinInhibits phosphatase activity

Detailed Research Findings:

Research indicates that the binding of Ascrolimus to FKBP12 is a high-affinity interaction, forming a stable complex. This complex then allosterically inhibits the phosphatase activity of calcineurin. Studies investigating NF-AT dephosphorylation in the presence of Ascrolimus have shown a marked reduction in the dephosphorylated, active form of NF-AT, correlating with decreased nuclear translocation. researchgate.net Furthermore, analyses of gene expression profiles in T lymphocytes treated with Ascrolimus have demonstrated a significant downregulation of genes regulated by NF-AT, including those encoding key cytokines involved in immune activation and inflammation.

Pre Clinical Pharmacological Evaluation of Ascrolimus

In Vitro Potency Assessments of Immunosuppression

The immunosuppressive potential of Ascrolimus has been quantified through various in vitro assays, primarily focusing on its effects on T-cell activation and the production of inflammatory mediators.

Ascrolimus analogues demonstrate potent inhibitory effects on T-cell proliferation across different species. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that even low concentrations of the analogue tacrolimus (B1663567) can strongly suppress T-cell proliferation. researchgate.netnih.gov For instance, a concentration of 3.125 ng/mL was found to significantly reduce the proliferation of human T-cells stimulated with anti-CD3ε monoclonal antibody beads. researchgate.netnih.govresearchgate.net This inhibition is a direct consequence of the blockade of calcineurin, which prevents the transcription of genes essential for T-cell proliferation, most notably Interleukin-2 (IL-2).

Studies have also been conducted in murine models. Research demonstrated a dose-dependent reduction in the proliferation of CD4+ T-cells isolated from the spleens of mice treated with tacrolimus. researchgate.netnih.gov This cross-species efficacy underscores the conserved nature of the molecular target, calcineurin. The potent inhibition of T-cell activation and cytokine production is a hallmark of this class of compounds. frontierspartnerships.org

Table 1: In Vitro Inhibition of T-Cell Proliferation by Ascrolimus Analogues

CompoundCell TypeSpeciesEffective ConcentrationKey FindingReference
TacrolimusPeripheral Blood Mononuclear Cells (PBMCs)Human3.125 ng/mLStrongly reduced T-cell proliferation. researchgate.netnih.gov
TacrolimusSplenocytes (CD4+ T-cells)Murine (C57BL/6)0.5–10 mg/kg (in vivo treatment prior to ex vivo analysis)Dose-dependent reduction in proliferation observed ex vivo. researchgate.netnih.gov
Pimecrolimus (B1677883)T-cellsHumanNot specifiedInhibits production of inflammatory cytokines, blocking T-cell activation. nih.gov

The mechanism of action of Ascrolimus leads to a significant modulation of inflammatory markers produced by human peripheral blood leukocytes. By inhibiting calcineurin, Ascrolimus analogues like Pimecrolimus effectively block the production of inflammatory cytokines in T-cells. nih.gov This includes the inhibition of Th1-type cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), as well as Th2-type cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10). The suppression of these key signaling molecules prevents the downstream activation and recruitment of other immune cells, thereby dampening the inflammatory cascade. Furthermore, this class of compounds has been shown to prevent the release of pre-formed inflammatory mediators from mast cells and basophils.

In Vivo Efficacy Studies in Animal Models of Inflammatory Conditions

The anti-inflammatory and immunosuppressive activity of Ascrolimus observed in vitro has been confirmed in various animal models of inflammatory and immune-mediated conditions.

Animal models of allergic contact hypersensitivity (ACH), also known as contact dermatitis, are standard for evaluating the efficacy of topical anti-inflammatory agents. meliordiscovery.com These models typically involve sensitization with a hapten, such as dinitrofluorobenzene (DNFB) or oxazolone, followed by a later challenge with the same agent to elicit an inflammatory skin reaction. meliordiscovery.comnih.govmdpi.com Ascrolimus analogues have demonstrated marked, dose-dependent anti-inflammatory activity in these models. nih.gov Unlike corticosteroids, treatment with these compounds does not lead to skin atrophy, a significant advantage observed in preclinical studies. nih.gov

The swine model of allergic contact hypersensitivity is particularly relevant due to the anatomical and physiological similarities between pig and human skin. In this model, animals are sensitized with a topical application of a hapten like DNFB. mdpi.com Upon subsequent challenge, a localized inflammatory response characterized by erythema and edema occurs. Preclinical studies using this model have shown that topical application of Ascrolimus analogues effectively reduces the inflammatory response. For instance, Pimecrolimus has shown significant efficacy in reducing skin inflammation in a swine model of allergic contact dermatitis. nih.gov A key finding from these studies is that, in contrast to tacrolimus, pimecrolimus does not impair the primary immune response during the sensitization phase of allergic contact dermatitis, indicating a more targeted action on the elicitation phase of the reaction. nih.gov

Table 2: Efficacy of Ascrolimus Analogues in Allergic Contact Hypersensitivity Models

CompoundAnimal ModelHaptenKey Efficacy EndpointsReference
PimecrolimusSwineNot specified (general allergic contact dermatitis model)Marked, dose-dependent reduction in skin inflammation. nih.gov
PimecrolimusGeneral animal modelsNot specifiedDoes not induce skin atrophy compared to corticosteroids. nih.gov
General (for model context)Swine (Gottingen minipigs)Dinitrofluorobenzene (DNFB)Model established for inducing allergic contact dermatitis. mdpi.com

The popliteal lymph node (PLN) assay is a well-established model for assessing the immunosuppressive effects of a compound on lymphoproliferative responses in vivo. The model involves injecting an antigen or mitogen into the footpad of an animal, which induces a localized immune response leading to cell proliferation and enlargement (hyperplasia) of the draining popliteal lymph node. The weight and cellularity of the PLN are then measured to quantify the extent of the immune response.

The inhibitory action of Ascrolimus on T-cell proliferation translates directly to efficacy in this model. Systemic or local administration of Ascrolimus analogues can significantly reduce the antigen-induced increase in PLN weight and cell count. This provides in vivo evidence of the compound's ability to suppress T-cell-dependent immune responses, which are central to many inflammatory and autoimmune diseases.

Investigational Studies in Transplant Rejection Models (e.g., Allogeneic Kidney Transplantation)

Pre-clinical investigations in models of allogeneic kidney transplantation are crucial for establishing the potential of new immunosuppressive agents. While specific data on "Ascrolimus" is not available in the provided search results, the methodologies used for similar compounds in this therapeutic class, such as tacrolimus and sirolimus, provide a framework for evaluation. In rodent models of kidney transplantation, key endpoints include the prolongation of allograft survival and the reduction of acute rejection episodes. For instance, studies have demonstrated that tacrolimus is a strong predictor for lower acute rejection rates in renal allograft recipients when compared to cyclosporine. nih.gov In such models, the efficacy of an immunosuppressant is typically assessed by monitoring graft function through serum creatinine (B1669602) levels and histopathological analysis of tissue biopsies for signs of rejection.

In a typical pre-clinical study, animal recipients of an allogeneic kidney transplant would be divided into treatment and control groups. The treatment group would receive the investigational compound, while the control group would receive a placebo or a standard-of-care comparator. The survival of the graft is a primary outcome, with successful immunosuppression leading to a significant extension of graft survival time. For example, in studies with sirolimus, a dose-dependent extension of heart allograft survival was observed in rat recipients. nih.gov Histological examination of the transplanted kidney at the end of the study would be performed to assess the degree of immune cell infiltration and tissue damage, providing a quantitative measure of rejection.

Pharmacokinetic and Distribution Studies in Pre-clinical Species

The characterization of a drug's pharmacokinetic profile is a fundamental component of its pre-clinical evaluation. These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are essential for predicting its behavior in humans.

Systemic Exposure and Clearance Dynamics in Animal Models

Pharmacokinetic studies in animal models such as rodents and dogs are conducted to understand the systemic exposure and clearance of a new chemical entity. Following administration, blood samples are collected at various time points to determine the concentration of the drug over time. Key parameters derived from these studies include the maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and clearance (CL). These parameters provide insights into the bioavailability and elimination rate of the compound. For example, in vivo screening studies in rodents can offer rapid insights into a compound's ADME behavior. umich.edu The clearance of a drug, which describes the rate at which it is removed from the body, is a critical parameter that often scales with body weight across species. nih.gov

Table 1: Illustrative Pharmacokinetic Parameters in a Rodent Model

ParameterValueUnit
Cmax150ng/mL
Tmax2hours
AUC (0-inf)1200ng*h/mL
Clearance0.5L/h/kg

Note: This table is illustrative and does not represent actual data for Ascrolimus.

Comparative Pre-clinical Pharmacokinetic Profiles with Related Compounds

Comparing the pharmacokinetic profile of an investigational drug with established compounds within the same therapeutic class is a valuable exercise in pre-clinical development. This comparison can help to benchmark the new compound's properties and predict its potential advantages or disadvantages. For instance, if Ascrolimus were a macrolide immunosuppressant, its pharmacokinetic profile would be compared to agents like tacrolimus or sirolimus. Such a comparison would involve evaluating differences in oral bioavailability, protein binding, metabolic pathways (e.g., involvement of cytochrome P450 enzymes), and half-life. umich.edu Understanding these differences is crucial for anticipating potential drug-drug interactions and for establishing a rationale for the dosing regimen in first-in-human studies. For example, the oral bioavailability of sirolimus in rats was estimated to be around 10%. nih.gov

Table 2: Comparative Pharmacokinetic Properties (Illustrative)

CompoundOral Bioavailability (%)Protein Binding (%)Major Metabolizing Enzyme
Compound X20>95CYP3A4
Compound Y15>99CYP3A4/5

Note: This table is illustrative and does not represent actual data for Ascrolimus.

Advanced Research on Ascrolimus Drug Delivery Systems

Methodologies for Enhanced Topical Permeation

To improve the therapeutic effectiveness of Ascrolimus, researchers are exploring novel delivery systems that enhance its permeation through the stratum corneum, the outermost layer of the skin. These advanced formulations are designed to increase the bioavailability of the drug at the target site within the skin layers.

Lipid-Based Delivery Platforms (e.g., Micellar, Emulsion, Liposomal Systems)

Lipid-based drug delivery systems (LBDDS) are a promising strategy for enhancing the topical delivery of lipophilic drugs like Ascrolimus. researchgate.net These systems use lipidic excipients to improve the solubility and skin penetration of the active compound. researchgate.netnih.gov

Micellar and Emulsion Systems: Self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions when introduced to aqueous media. nih.gov This approach helps to keep Ascrolimus in a solubilized state, which is crucial for absorption. nih.govresearchgate.net Studies have shown that SMEDDS formulations can significantly improve the dissolution profile and oral bioavailability of related macrolides, a principle that is applied to topical formulations to enhance skin permeation. nih.gov

Liposomal Systems: Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophobic and hydrophilic drugs. ubc.camdpi.com For Ascrolimus, these lipid carriers can merge with the lipids of the stratum corneum, facilitating drug release into the deeper skin layers. nih.gov Research on Ascrolimus-loaded lipid nanoparticles has demonstrated significantly higher drug penetration and accumulation in the skin compared to conventional ointments. nih.gov These nanoparticles can effectively target the drug to the epidermal and dermal layers, where the immunopathogenesis of certain skin disorders originates. nih.gov

Table 1: Comparison of Ascrolimus Skin Layer Accumulation Comparative in-vivo skin retention data for Ascrolimus delivered via lipid nanoparticles versus a reference ointment.

Skin LayerFold Increase with Lipid Nanoparticles (vs. Reference)
Stratum Corneum3.36x
Epidermis30.81x
Dermis28.68x

Polymeric Formulations for Optimized Cutaneous Retention

Polymeric formulations, particularly hydrogels, are being investigated to control the release and improve the retention of Ascrolimus within the skin. These systems can be tailored to provide sustained release and better patient compliance.

Carbomer Hydrogels: Hydrogel formulations using polymers like carbomer have shown promise. nih.gov The inclusion of permeation enhancers, such as diethylene glycol monoethyl ether (Transcutol P), within the hydrogel matrix can significantly boost the cutaneous penetration and retention of Ascrolimus. nih.gov In vitro release studies have revealed that carbomer hydrogels can release approximately 30 times more Ascrolimus over 24 hours compared to standard ointment formulations. nih.gov Formulations containing over 10% of this permeation enhancer demonstrated markedly higher skin permeation and retention. nih.gov

Inflammation-Responsive Hydrogels: An innovative approach involves hydrogels that release Ascrolimus in response to inflammation. plos.org A system composed of triglycerol monostearate has been developed that releases the encapsulated drug when exposed to elevated levels of inflammation-related enzymes. plos.org This "smart" delivery system allows for localized immunosuppression that is modulated by the intensity of the inflammation, potentially reducing systemic side effects. plos.orgnih.gov

In Vitro and Ex Vivo Cutaneous Penetration Research

To evaluate the effectiveness of these new delivery systems, researchers rely on sophisticated laboratory models that mimic the properties of human skin. These models provide crucial data on drug release, penetration, and retention before advancing to in-vivo studies.

Utilizing Human and Animal Skin Explant Models (e.g., Franz Diffusion Cell Methodologies)

Franz Diffusion Cell: The Franz diffusion cell is a standard and essential tool for in vitro and ex vivo skin permeation studies. aurigaresearch.cominformahealthcare.comresearchgate.net This apparatus consists of a donor chamber where the topical formulation is applied and a receptor chamber containing a fluid, separated by a section of excised human or animal skin. researchgate.netdiva-portal.org This setup allows researchers to measure the rate at which a drug permeates through the skin membrane over time. informahealthcare.comcriver.com It is widely used to compare the performance of different formulations, such as gels, creams, and lipid nanoparticles. informahealthcare.com

Skin Explant Models: Ex vivo models using human or animal skin explants are invaluable for research. nih.govqima-lifesciences.com These models preserve the complex, three-dimensional structure and cellular interactions of the skin, offering a more accurate prediction of a formulation's in vivo performance compared to synthetic membranes. researchgate.netnih.govselvita.com Studies using explants can assess not only permeation but also the metabolic activity and inflammatory responses of the skin to the drug and its delivery system. researchgate.netselvita.com Research comparing Ascrolimus with other compounds in human, pig, and rat skin explants has shown that while skin concentrations may be similar, the rate of permeation through the skin can differ significantly based on the drug's physicochemical properties and the formulation used. nih.gov

Table 2: Permeation Comparison in Different Skin Models Relative permeation factors of a related compound (Pimecrolimus) compared to Ascrolimus, demonstrating consistently lower systemic absorption.

Skin ModelPermeation Lower by Factor of (vs. Ascrolimus)
Human Skin9-10x
Pig Skin9-10x
Rat Skin9-10x

In Vivo Topical Formulation Performance Evaluation in Animal Models

Following promising in vitro and ex vivo results, formulations are tested in living animal models to evaluate their performance and safety in a complete biological system. These studies are critical for understanding how a delivery system behaves under physiological conditions.

In vivo studies have demonstrated that local delivery systems can successfully modulate drug release in response to physiological triggers. For example, in a rat model, the injection of lipopolysaccharides to induce inflammation resulted in significantly increased blood and skin levels of Ascrolimus released from a responsive hydrogel. nih.gov This confirmed that the hydrogel system was sensitive to inflammatory byproducts in a living organism. plos.orgnih.gov

Furthermore, advanced imaging techniques can be used to monitor drug release non-invasively. By co-encapsulating a near-infrared dye with Ascrolimus in a hydrogel, researchers were able to visually track the drug depot and its release in real-time in an animal model of allotransplantation. nih.gov Visualization through techniques like confocal laser scanning microscopy (CLSM) has also been used to confirm that lipid nanoparticle formulations effectively target Ascrolimus to the deeper layers of the skin where it is most needed. nih.gov

Perspectives and Future Directions in Ascrolimus Research

Unexplored Mechanistic Pathways and Target Interactions

While the primary immunosuppressive action of Tacrolimus (B1663567) through calcineurin inhibition is well-established, ongoing research continues to unveil a more complex pharmacological profile. nih.govclinpgx.org The binding of Tacrolimus to immunophilins, particularly FK506-binding protein 12 (FKBP12), to inhibit calcineurin remains the cornerstone of its mechanism. nih.govnih.gov However, several less-understood or "non-canonical" signaling pathways are emerging as critical areas of investigation, promising to elucidate the full spectrum of its therapeutic effects and adverse reactions.

One significant area of exploration is the impact of Tacrolimus on mitogen-activated protein kinase (MAPK) signaling cascades. Studies have shown that the Tacrolimus-immunophilin complex can inhibit the c-Jun N-terminal kinase (JNK) and p38 pathways, which are crucial for T-cell activation and inflammatory responses. nih.govclinpgx.org This inhibitory action appears to be independent of calcineurin, suggesting an alternative mechanism by which Tacrolimus exerts its immunomodulatory effects. clinpgx.org

Furthermore, recent findings suggest a potential interaction between Tacrolimus and the mTOR (mechanistic target of rapamycin) signaling pathway. Given the structural similarities between Tacrolimus and the mTOR inhibitor Rapamycin, and the fact that both bind to FKBP12, it has been hypothesized that Tacrolimus may also inhibit mTOR signaling. nih.gov In silico docking and immunoprecipitation experiments have indicated a stable interaction between Tacrolimus and the FKBP12-mTOR complex. This previously unexplored interaction may contribute to the known diabetogenic toxicity of Tacrolimus by affecting β-cell function and insulin (B600854) metabolism. nih.gov

The influence of Tacrolimus on other immune cells beyond T-lymphocytes is also an active area of research. For instance, its dose-dependent inhibition of natural killer (NK) cell degranulation is a recognized but not fully characterized effect that could have implications for its use in transplantation and autoimmune disease. clinpgx.org Understanding these alternative pathways is crucial for optimizing therapy and potentially designing new derivatives with more selective action and fewer side effects.

Unexplored Pathway/InteractionPotential SignificanceKey Research Findings
JNK and p38 MAPK Pathway InhibitionAlternative immunomodulatory mechanism independent of calcineurin.Tacrolimus has been shown to reduce levels of JNK and p38 proteins in T lymphocytes, inhibiting a key signaling cascade for immune activation. nih.govclinpgx.org
mTOR Pathway InhibitionMay explain β-cell toxicity and the diabetogenic side effects of Tacrolimus.Studies show Tacrolimus can form a stable complex with FKBP12-mTOR, leading to reduced levels of phospho-mTOR and impacting insulin secretion and content. nih.gov
Natural Killer (NK) Cell ModulationBroadens the understanding of Tacrolimus's effect on the innate immune system.Tacrolimus has been found to inhibit NK cell degranulation in a dose-dependent manner. clinpgx.org

Investigation of Tacrolimus in Novel Pre-clinical Disease Models

The application of Tacrolimus is being explored beyond its established role in organ transplantation, prompting its investigation in novel pre-clinical models that represent a wider range of human diseases. These models are crucial for testing new therapeutic hypotheses and understanding the drug's potential in different pathological contexts.

A prominent example is the use of a canine model for Alzheimer's disease (AD). uky.edu Aging beagles naturally develop amyloid-β (Aβ) deposition, a key pathological hallmark of AD, making them a model with high predictive validity. In this context, Tacrolimus is being evaluated for its neuroprotective and anti-inflammatory properties. uky.edu The study aims to assess whether inhibiting calcineurin hyperactivity with Tacrolimus can slow the progression of AD biomarkers, including Aβ deposition, glial activation, and cognitive decline. uky.edu

Another innovative preclinical approach involves the use of non-genotypic animal models of obesity and metabolic syndrome to study post-transplant diabetes mellitus (PTDM), a significant side effect of Tacrolimus. nih.gov By inducing obesity and metabolic syndrome in rats through a high-fat diet, researchers can create a phenotypic model that more closely resembles the human condition compared to purely genetic models. This allows for a more accurate investigation of how Tacrolimus interacts with pre-existing metabolic stress to induce diabetes, providing insights into the role of β-cell nuclear factors like MafA and FoxO1A. nih.gov

For dermatological applications, the NC/Nga mouse serves as a valuable model for atopic dermatitis. researchgate.net These mice are used to conduct in vivo skin absorption studies to assess how factors like skin barrier function and blood flow affect the systemic absorption of topically applied Tacrolimus. This research is vital for optimizing topical formulations to enhance local efficacy while minimizing systemic exposure and associated risks. researchgate.net

Pre-clinical ModelDisease InvestigatedRationale and Scientific Goal
Aging Beagle DogAlzheimer's Disease (AD)Beagles spontaneously develop age-related amyloid-β pathology similar to humans. The goal is to test if Tacrolimus's anti-inflammatory and neuroprotective effects can mitigate AD progression. uky.edu
Diet-Induced Obese RatTacrolimus-Induced Diabetes MellitusThis phenotypic model mimics human obesity and metabolic syndrome to study how Tacrolimus exacerbates metabolic stress and impairs β-cell function, leading to diabetes. nih.gov
NC/Nga MouseAtopic DermatitisUsed to evaluate the skin absorption kinetics of topical Tacrolimus, aiming to improve drug retention in the skin and reduce systemic absorption. researchgate.net

Emerging Technologies for Enhanced Drug Delivery and Biocompatibility

The poor water solubility, narrow therapeutic index, and significant side effects of Tacrolimus have driven the development of advanced drug delivery systems (DDS). nih.gov These emerging technologies aim to improve the drug's pharmacokinetic profile, increase its bioavailability, and enable targeted or localized delivery to minimize systemic toxicity.

Nanoparticle-based systems are at the forefront of this innovation. Biodegradable polymeric nanoparticles, such as those made from methoxy (B1213986) poly(ethylene glycol)-block-poly(d,l)-lactic-co-glycolic acid (mPEG-b-PLGA), have been developed to enhance the ocular delivery of Tacrolimus. nih.gov These nanoparticles improve the drug's penetration through the cornea, leading to higher concentrations in the aqueous humor and more effective inhibition of corneal allograft rejection. nih.gov Similarly, novel double-coated nanocapsules have been designed to protect Tacrolimus from intestinal degradation and P-glycoprotein efflux, thereby enhancing its oral uptake. nih.gov

Hydrogels offer a versatile platform for localized and sustained release. Injectable, thermosensitive, or inflammation-responsive hydrogels can be loaded with Tacrolimus for direct application to a target site, such as a vascularized composite allotransplant or an area of peripheral nerve injury. tandfonline.complos.org These systems can be engineered to release the drug in response to inflammatory enzymes, tailoring immunosuppression to the intensity of the rejection process and reducing the need for systemic administration. plos.org

Other promising technologies include polymeric micelles for intravenous delivery of hydrophobic drugs and solid dispersions , which enhance solubility and dissolution by combining Tacrolimus with hydrophilic carriers. nih.gov For localized nerve repair, polymeric matrices made of materials like poly(ester urethane) urea (B33335) are being explored to provide a delayed and extended release of Tacrolimus directly to the site of injury. google.com

Delivery TechnologyMechanism and AdvantagesSpecific Application for Tacrolimus
Polymeric Nanoparticles (e.g., mPEG-b-PLGA)Encapsulates hydrophobic drug, enhances penetration across biological barriers, improves bioavailability. nih.govtandfonline.comTopical ocular delivery to prevent corneal graft rejection. nih.gov
Inflammation-Responsive HydrogelsInjectable biomimetic scaffold that releases the drug in response to inflammatory enzymes at the target site. tandfonline.complos.orgLocalized immunosuppression in vascularized composite allotransplantation (e.g., hand transplants). plos.org
Double-Coated NanocapsulesProtects drug from intestinal degradation and P-gp efflux, enhancing oral absorption. nih.govImproving the oral bioavailability of Tacrolimus. nih.gov
Polymeric MicellesEntraps hydrophobic drug in a core with a hydrophilic shell, enabling intravenous delivery and sustained release. nih.govIntravenous administration of Tacrolimus. nih.gov
Polymeric Matrices (e.g., Poly(ester urethane) urea)Provides a biodegradable structure for delayed and extended local drug release. google.comLocal delivery to injured nervous system tissue to promote nerve regeneration. google.com

Challenges and Opportunities in Translational Research for Tacrolimus

Translating preclinical findings for Tacrolimus into improved clinical outcomes is a complex process fraught with challenges but also rich with opportunities. The ultimate goal of this translational research is to bridge the gap between basic science and patient care, making the therapy safer, more effective, and more predictable. futurebridge.com

One of the foremost challenges is the inherent pharmacokinetic variability of Tacrolimus. nih.gov The drug has a narrow therapeutic window, and its absorption can be erratic and highly variable among patients, making it difficult to achieve and maintain optimal therapeutic levels. nih.gov This difficulty is compounded by significant long-term toxicities, including nephrotoxicity, neurotoxicity, and the development of PTDM, which can limit its long-term use. nih.govmdpi.com Furthermore, navigating the complex regulatory approval process for new formulations or indications and bridging the gap between scientific discovery and business development are common hurdles in translational science. cytivalifesciences.com

Despite these challenges, significant opportunities exist to innovate and improve patient care. A major opportunity lies in the development of targeted and localized drug delivery systems, as discussed previously. plos.orggoogle.com By concentrating the drug at the site of action, these technologies have the potential to drastically reduce systemic exposure and its associated toxicities. Another key opportunity is the application of advanced analytical modeling, including machine learning and Bayesian methods, to better predict optimal dosing. nih.gov These models can integrate clinical and genetic factors to create personalized dosing algorithms, moving away from the one-size-fits-all approach. clinpgx.org The exploration of Tacrolimus in novel disease models, such as for neurodegenerative disorders, opens up entirely new therapeutic avenues for this established drug. uky.edu Success in translational research will depend on fostering collaboration between academia, industry, and clinicians to overcome these hurdles and capitalize on scientific advancements. futurebridge.comnih.gov

AspectChallengesOpportunities
Pharmacokinetics & Dosing High inter-patient variability; narrow therapeutic window; erratic absorption. nih.gov Difficulty in predicting optimal dosage. nih.govDevelopment of predictive analytical and machine learning models for personalized dosing. nih.gov Use of genetic factors to guide therapy. clinpgx.org
Toxicity & Side Effects Significant long-term risks of nephrotoxicity, neurotoxicity, and post-transplant diabetes. nih.govmdpi.comCreation of localized and targeted drug delivery systems (hydrogels, nanoparticles) to minimize systemic toxicity. plos.orggoogle.com
Therapeutic Applications Limited to approved indications; need for robust evidence for new uses.Repurposing Tacrolimus for new indications like neurodegenerative diseases (e.g., Alzheimer's) based on novel preclinical models. uky.edu
Research & Development High cost and complexity of clinical trials; navigating regulatory pathways for new formulations. cytivalifesciences.comnih.govImproving clinical trial efficiency; fostering collaborations between academia and industry to accelerate development. futurebridge.comnih.gov

Q & A

Q. How should researchers justify animal cohort sizes in Ascrolimus efficacy studies?

  • Methodological Answer : Use power analysis (α=0.05, β=0.2) based on pilot data to determine minimum sample sizes. For xenograft models, justify group sizes (n=8–10) to account for tumor growth variability. Cite the ARRIVE guidelines in ethics submissions to ensure compliance .

Table: Comparative Methodologies for Assessing Ascrolimus Bioactivity

Assay Type Key Parameters Validation Criteria References
Cell Viability IC₅₀, doubling time, apoptosis markersConcordance with Annexin V/PI flow cytometry
Target Engagement mTOR phosphorylation, FKBP12 bindingCorrelation with Western blot/SPR data
PK/PD Modeling Cₘₐₓ, AUC, half-lifeAgreement with in vivo efficacy outcomes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abt-281
Reactant of Route 2
Abt-281

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.